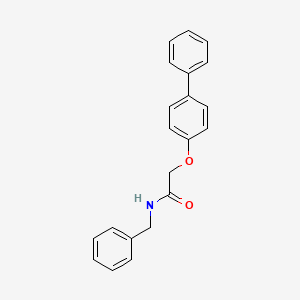

N-benzyl-2-(4-biphenylyloxy)acetamide

Description

N-Benzyl-2-(4-biphenylyloxy)acetamide is a synthetic acetamide derivative characterized by a benzyl group attached to the nitrogen atom and a 4-biphenylyloxy moiety at the second carbon of the acetamide backbone. The compound’s biphenylyloxy group confers unique steric and electronic properties, influencing its solubility, binding affinity, and metabolic stability compared to simpler acetamide derivatives .

Properties

IUPAC Name |

N-benzyl-2-(4-phenylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO2/c23-21(22-15-17-7-3-1-4-8-17)16-24-20-13-11-19(12-14-20)18-9-5-2-6-10-18/h1-14H,15-16H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPXHZQGKFPITLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Comparison

The structural diversity of N-benzyl-2-substituted acetamides primarily arises from modifications at the 2-position of the acetamide backbone. Key analogs include:

Key Observations :

- Electron-Withdrawing Groups : Compounds like benznidazole (2-nitroimidazole) exhibit enhanced electrophilicity, contributing to their antiparasitic activity but also increasing toxicity .

- Aromatic vs. Heterocyclic Substituents : KX2-391’s pyridine ring enhances Src kinase inhibition (GI₅₀ = 1.34 µM), whereas thiazole-substituted analogs show reduced potency, highlighting the role of aromatic π-stacking in binding .

- Crystal Packing: Chlorinated phenoxy analogs (e.g., 2,6-dichlorophenoxy) form N–H···O hydrogen-bonded chains, influencing solubility and melting points .

Comparison of Yields :

- Tetrahydroisoquinoline derivatives with bulky substituents (e.g., 4-phenylpropyl) achieve higher yields (69%) due to stabilized intermediates .

- Thiazole-containing analogs require stringent conditions (e.g., reflux in 1,4-dioxane) but offer modularity for SAR studies .

Key Insights :

- Antiparasitic vs. Anticancer Activity: Benznidazole’s nitroimidazole group generates reactive intermediates toxic to parasites but causes side effects (e.g., neuropathy) , whereas KX2-391’s morpholinoethoxy group improves kinase selectivity .

- Substituent Effects : Fluorine substitution (e.g., 8b) enhances cell permeability, improving cancer cell proliferation inhibition .

Physicochemical Properties

- Solubility: Biphenylyloxy and chlorinated phenoxy analogs exhibit lower aqueous solubility due to hydrophobic aromatic rings, necessitating formulation adjustments .

- Hydrogen Bonding: Crystal structures reveal N–H···O interactions in chlorophenoxy derivatives, correlating with higher melting points .

Q & A

Q. What are the optimized synthetic routes for N-benzyl-2-(4-biphenylyloxy)acetamide, and how can reaction conditions influence yield and purity?

The synthesis typically involves coupling biphenyl derivatives with chloroacetamide intermediates. A common method includes:

- Reacting 4-biphenylyloxyaniline with chloroacetyl chloride in dichloromethane under basic conditions (e.g., triethylamine) to neutralize HCl byproducts .

- Temperature control (<5°C during chloroacetyl chloride addition) minimizes side reactions like hydrolysis or over-acylation .

- Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity. Monitoring via TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane) is recommended .

Q. How can researchers confirm the structural integrity of N-benzyl-2-(4-biphenylyloxy)acetamide?

Key characterization techniques include:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 7.2–7.6 ppm (biphenyl aromatic protons), δ 4.5 ppm (benzyl CH₂), and δ 3.8 ppm (acetamide CH₂) .

- ¹³C NMR : Carbonyl resonance at ~170 ppm confirms the acetamide moiety .

- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 346.2 (calculated for C₂₁H₂₀NO₂) .

- HPLC : Retention time consistency under reverse-phase conditions (C18 column, 70:30 acetonitrile/water) validates purity .

Q. What preliminary biological assays are suitable for evaluating N-benzyl-2-(4-biphenylyloxy)acetamide’s activity?

Initial screening should focus on:

- Anticancer Activity : MTT assays against human cancer cell lines (e.g., MCF-7, A549) at concentrations 1–100 µM, with IC₅₀ calculations .

- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, using ATP/NADPH depletion or FRET substrates .

- Cytotoxicity Controls : Compare with non-cancerous cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of N-benzyl-2-(4-biphenylyloxy)acetamide derivatives?

Key modifications for SAR include:

- Biphenyl Substitution : Introducing electron-withdrawing groups (e.g., -NO₂ at the 4'-position) enhances interactions with hydrophobic enzyme pockets .

- Acetamide Linker : Replacing oxygen with sulfur (thioacetamide) improves metabolic stability but may reduce solubility .

- Benzyl Group : Fluorination at the para position increases bioavailability, as seen in analogs like KX2-391, a Src kinase inhibitor . Table 1 : Comparative IC₅₀ Values of Derivatives

| Derivative | Modification | IC₅₀ (MCF-7) |

|---|---|---|

| Parent Compound | None | 45 µM |

| 4'-NO₂ Biphenyl Analog | Electron-withdrawing | 22 µM |

| Thioacetamide Analog | Sulfur substitution | 38 µM |

Q. What experimental strategies resolve contradictions in biological activity data for this compound?

Discrepancies (e.g., variable IC₅₀ across studies) may arise from:

- Assay Conditions : Standardize cell passage number, serum concentration, and incubation time .

- Metabolic Interference : Use CYP450 inhibitors (e.g., ketoconazole) to assess off-target effects in vitro .

- Batch Variability : Compare multiple synthesis batches via HPLC-MS to rule out impurity-driven artifacts .

Q. How can crystallography or computational modeling elucidate N-benzyl-2-(4-biphenylyloxy)acetamide’s mechanism of action?

- X-ray Crystallography : Co-crystallize with target proteins (e.g., kinases) to identify binding motifs. SHELX software is recommended for structure refinement .

- Docking Simulations : Use AutoDock Vina to predict interactions with ATP-binding pockets. Key residues (e.g., Lys295 in Src kinase) show hydrogen bonding with the acetamide carbonyl .

- MD Simulations : GROMACS-based 100-ns simulations assess stability of ligand-protein complexes in physiological conditions .

Q. What in vivo models are appropriate for preclinical evaluation of this compound?

- Xenograft Models : Administer 10–50 mg/kg/day (oral or IP) in nude mice with implanted MCF-7 tumors. Monitor tumor volume via caliper measurements and validate via PET-CT .

- Toxicokinetics : Measure plasma half-life (t₁/₂) and AUC in Sprague-Dawley rats. LC-MS/MS detects metabolites (e.g., hydroxylated biphenyl derivatives) .

Methodological Challenges

Q. How can researchers address poor aqueous solubility during formulation studies?

- Nanoparticle Encapsulation : Use PLGA polymers (75:25 lactide:glycolide) for sustained release. Characterize via dynamic light scattering (DLS; target size <200 nm) .

- Prodrug Design : Introduce phosphate esters at the acetamide oxygen, which hydrolyze in vivo to active forms .

Q. What analytical techniques differentiate N-benzyl-2-(4-biphenylyloxy)acetamide from structurally similar compounds?

- HRMS : Accurate mass measurement (<5 ppm error) distinguishes from analogs like N-benzyl-2-(2-chlorophenoxy)acetamide (Δm/z = 34.97 for Cl vs. H) .

- 2D NMR : NOESY correlations between benzyl CH₂ and biphenyl protons confirm spatial proximity unique to this compound .

Data Interpretation and Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.